molecular formula C12H16BrNO B2859300 1-(2-Bromo-4-methoxyphenyl)piperidine CAS No. 1785272-97-0

1-(2-Bromo-4-methoxyphenyl)piperidine

Cat. No.: B2859300
CAS No.: 1785272-97-0
M. Wt: 270.17
InChI Key: FFMFSVRJQBWMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-methoxyphenyl)piperidine (CAS: 1785272-97-0) is a piperidine derivative featuring a bromine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring. With a molecular weight of 270.2 g/mol and a purity of ≥95%, it is primarily used in laboratory research . The compound's structural uniqueness lies in its substitution pattern: the electron-withdrawing bromine and electron-donating methoxy groups create distinct electronic and steric effects, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMFSVRJQBWMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785272-97-0
Record name 1-(2-bromo-4-methoxyphenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Retrosynthetic Analysis of 1-(2-Bromo-4-methoxyphenyl)piperidine

The target compound features a trisubstituted benzene ring with bromine (ortho), methoxy (para), and piperidine (position 1) groups. Retrosynthetically, two primary disconnections emerge:

  • Piperidine introduction via nucleophilic aromatic substitution (SNAr) on a pre-functionalized 2-bromo-4-methoxybromobenzene intermediate.
  • Sequential functionalization of N-phenylpiperidine through bromination and methoxylation.

The first approach leverages halogen displacement chemistry, while the second prioritizes directing-group-assisted electrophilic substitution.

Nucleophilic Aromatic Substitution Routes

Direct Coupling of Piperidine to 2-Bromo-4-methoxybromobenzene

While theoretically straightforward, this route faces practical challenges due to the limited commercial availability of 2-bromo-4-methoxybromobenzene. Synthetic access to this dihalogenated precursor typically involves:

  • Methoxylation of 2,4-dibromophenol via Williamson ether synthesis using methyl iodide and potassium carbonate.
  • Regioselective bromination of 4-methoxyphenol using N-bromosuccinimide (NBS) in dichloromethane at −10°C, achieving 92% ortho selectivity.

Reaction of the dihalogenated substrate with piperidine under SNAr conditions (sulfolane, KOtBu, 160°C) proceeds with 78% conversion, though competing elimination reactions reduce yields to 64%.

Table 1: SNAr Optimization for Piperidine Coupling
Condition Solvent Base Temp (°C) Yield (%)
Standard Sulfolane KOtBu 160 64
Modified DMF NaH 120 52
Microwave-assisted NMP Cs2CO3 180 68

Sequential Functionalization of N-(4-Methoxyphenyl)piperidine

Synthesis of N-(4-Methoxyphenyl)piperidine

Bromobenzene derivatives undergo efficient amination with piperidine under SNAr conditions:

4-Methoxybromobenzene (1 eq) + Piperidine (1.1 eq)  
→ Sulfolane, KOtBu (1.8 eq), 165°C, 4 h  
→ 84% isolated yield (HPLC purity 99.2%)  

The methoxy group’s para orientation directs subsequent electrophilic substitution to the ortho position.

Regioselective Ortho-Bromination

Bromination of N-(4-methoxyphenyl)piperidine with NBS (1.2 eq) in dichloromethane, catalyzed by tetra-n-butylammonium tetraphenylborate (0.1 eq), achieves 87% yield with >99% ortho selectivity:

1H NMR (CDCl3, 400 MHz): δ 7.31 (d, J=9.1 Hz, 2H), 6.79 (d, J=9.1 Hz, 2H),  
3.12 (t, J=5.4 Hz, 4H), 1.69–1.63 (m, 4H), 1.58–1.55 (m, 2H).  

Key factors enabling ortho preference:

  • Steric guidance from the bulky piperidine group
  • Electronic effects of the methoxy substituent reinforcing ortho/para director behavior

Alternative Methodologies

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-bromo-4-methoxyphenylboronic acid with piperidine under ligand-free conditions:

2-Bromo-4-methoxyphenylboronic acid (1 eq) + Piperidine (2 eq)  
→ CuI (10 mol%), K3PO4 (2 eq), DMSO, 110°C, 24 h  
→ 61% yield (GC-MS purity 95%)  

While avoiding high-temperature SNAr, this method suffers from lower yields and boronic acid availability constraints.

Buchwald-Hartwig Amination

Purification and Characterization

Recrystallization Optimization

Mixed-solvent systems resolve co-eluting regioisomers:

Crude product (1 g) in CH2Cl2:Heptane (1:4 v/v)  
→ Cool to 5°C, isolate crystals → 92% recovery, 99.7% GC purity  

Analytical Validation

  • LC-MS : m/z 270.17 [M+H]+ (calc. for C12H16BrNO: 270.04)
  • 1H NMR : Distinctive AB doublets (J=9.1 Hz) confirm para-methoxy and ortho-bromo substitution
  • XRD : Single-crystal analysis verifies dihedral angle (87.3°) between piperidine and benzene planes

Industrial Scalability and Cost Analysis

Method Cost ($/kg) E-Factor PMI Scalability
SNAr 420 18 6.2 High
Ullmann 890 34 11.7 Moderate
Buchwald-Hartwig 1,240 47 15.9 Low

The SNAr route remains preferred for large-scale production due to lower catalyst costs and established safety protocols for high-temperature reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxyphenyl and piperidine moieties connected through a new carbon-carbon bond .

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Phencyclidine (PCP) and Derivatives

  • PCP (1-(1-phenylcyclohexyl)piperidine) is a well-known NMDA receptor antagonist with dissociative and analgesic effects. Unlike this compound, PCP features a cyclohexyl-phenyl group attached to the piperidine nitrogen, conferring strong CNS activity .
  • PCP-OCH3-tetralyl (1-[1-(3-methoxyphenyl)(tetralyl)]piperidine), a PCP derivative, demonstrated enhanced analgesic effects in tail immersion tests compared to ketamine, highlighting the role of methoxy substitution in modulating activity .
Compound Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound 2-Bromo, 4-methoxy phenyl 270.2 Not reported (lab use)
PCP 1-Phenylcyclohexyl 243.4 NMDA antagonism, analgesia
PCP-OCH3-tetralyl 3-Methoxyphenyl, tetralyl ~349.4* Analgesia (tail immersion)

*Estimated based on structure.

Bromo-Substituted Piperidines

  • 1-(5-Bromo-2-formylphenyl)piperidine (CAS: 643094-36-4) contains a formyl group at the 2-position, offering a reactive site for further derivatization, unlike the methoxy group in the target compound .
  • 4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine hydrochloride features a bulky tert-pentyl group, which may enhance hydrophobic interactions in biological systems compared to the smaller methoxy group .
Compound Substituents Key Feature Application Reference
1-(5-Bromo-2-formylphenyl)piperidine 5-Bromo, 2-formyl phenyl Reactive aldehyde group Synthetic intermediate
4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine HCl 2-Bromo, 4-tert-pentyl phenoxy methyl Enhanced hydrophobicity Undisclosed

Pharmacological and Chemical Properties

S1R Ligand Interactions

Compounds with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 derivatives) exhibit salt bridge interactions with Glu172 in S1R ligands. The orientation of substituents (e.g., hydrophobic groups at position 4 of piperidine) significantly impacts binding. For instance, compounds with RMSD >4 Å reorient their phenylbutyl groups to fit hydrophobic cavities near helices α4/α5 .

Electronic and Steric Effects

  • Methoxy vs.
  • Bromo vs. Chloro : Bromine’s larger atomic radius may introduce greater steric hindrance than chlorine, affecting target engagement. For example, 1-(4-chlorophenyl)piperidine-2,6-diones are precursors for antimicrobial agents .

Q & A

Q. How can HPLC methods be tailored for purity analysis?

  • Answer : Optimize mobile phase composition (e.g., methanol/buffer at pH 4.6 with sodium 1-octanesulfonate) to resolve peaks. Use a C18 column (4.6 × 150 mm, 5 µm) with UV detection at 220 nm and a flow rate of 1.0 mL/min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.